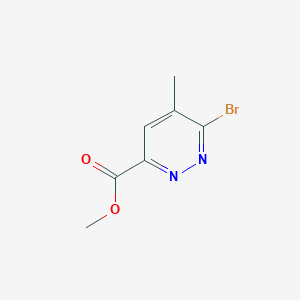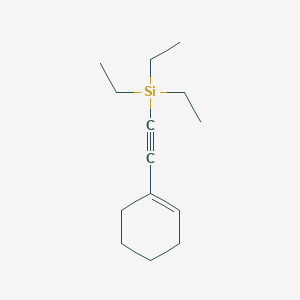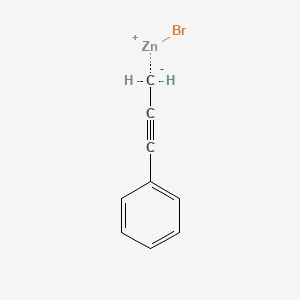
Tetraethylammonium trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethylammonium trichloride, also known as Mioskowski reagent, is a chemical compound with the formula [NEt4][Cl3]. It consists of a tetraethylammonium cation and a trichloride anion. This compound is known for its strong oxidizing and chlorinating properties, making it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Tetraethylammonium trichloride is commonly prepared by reacting tetraethylammonium chloride with elemental chlorine in methylene chloride at room temperature. The reaction proceeds as follows: [ \text{[NEt4]Cl} + \text{Cl2} \rightarrow \text{[NEt4][Cl3]} ] After the reaction, the solvent is evaporated to obtain this compound as a yellow solid .
Industrial Production Methods: An alternative preparation method involves using tetraethylammonium chloride and potassium peroxymonosulfate as an oxidant. This method provides a more efficient and environmentally friendly approach to synthesizing this compound .
化学反应分析
Types of Reactions: Tetraethylammonium trichloride undergoes various types of reactions, including oxidation, chlorination, and substitution. It is particularly effective in chlorinating alkenes, alkynes, and electron-rich arenes .
Common Reagents and Conditions:
Chlorination: It reacts with alkenes to form vicinal 1,2-dichlorinated alkanes and with alkynes to produce trans-dichlorinated alkenes.
Major Products:
Alkenes: Vicinal 1,2-dichlorinated alkanes
Alkynes: Trans-dichlorinated alkenes
Arenes: Para-chlorinated arenes
Aldehydes and Ketones: Alpha-chlorinated products
科学研究应用
Tetraethylammonium trichloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
作用机制
The mechanism of action of tetraethylammonium trichloride involves its strong oxidizing and chlorinating properties. It reacts with organic molecules by transferring chlorine atoms or by abstracting electrons, leading to the formation of chlorinated or oxidized products. The molecular targets and pathways involved in these reactions include alkenes, alkynes, and electron-rich arenes .
相似化合物的比较
- Triethylmethylammonium trichloride
- Tetraethylammonium chloride
- Tetraethylammonium bromide
- Tetraethylammonium iodide
属性
InChI |
InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJACJWSDMBREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI)](/img/structure/B6300930.png)
![Potassium [1,1'-biphenyl]-2-yltrifluoroborate](/img/structure/B6300942.png)



![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6300971.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)




